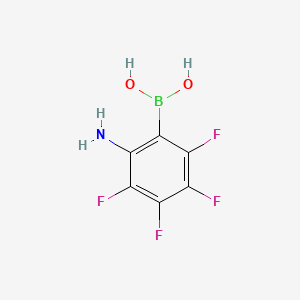

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H4BF4NO2 and a molecular weight of 208.91 g/mol . This compound is characterized by the presence of an amino group and four fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with alcohols in the presence of an acid catalyst.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing biaryl compounds that serve as intermediates in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Pharmaceuticals, agrochemicals |

| C–N Coupling | Formation of amines | Amino acids derivatives |

| Cross-Coupling with Halides | Synthesis of complex organic molecules | Functionalized aromatic compounds |

Medicinal Chemistry

Antimicrobial Activity

Research indicates that boronic acid derivatives exhibit potential antimicrobial properties. Studies have shown that this compound could interact with biological targets such as enzymes and receptors. Its structure may enhance its activity against specific pathogens .

Case Study: Antifungal Properties

A study highlighted the compound's effectiveness against various fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for pathogens like Candida albicans and Escherichia coli, showing promising results compared to existing antifungal agents such as Tavaborole .

Materials Science

In materials science, this compound is used to synthesize advanced materials with tailored properties. Its ability to form stable boronate esters allows for the modification of polymers and the development of new materials that can respond to environmental stimuli .

Biochemical Applications

Recent studies have explored the use of this compound in biochemical applications such as drug delivery systems. Its reactivity can be harnessed for designing responsive nanocarriers that release therapeutic agents in targeted environments .

Mecanismo De Acción

The mechanism of action of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling reactions . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Another fluorinated boronic acid derivative used in similar coupling reactions.

2,3,4,5,6-Pentafluorobenzeneboronic acid: Utilized in the synthesis of cross-coupled aromatic compounds.

(2,3,4,6-Tetrafluorophenyl)boronic acid: Another variant with different fluorine substitution patterns.

Uniqueness

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to the presence of an amino group, which can provide additional reactivity and functionality in synthetic applications. The combination of amino and boronic acid groups, along with multiple fluorine atoms, makes it a versatile and valuable compound in various fields of research and industry.

Actividad Biológica

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound's unique structure, characterized by multiple fluorine substitutions on the phenyl ring, enhances its interaction with biological targets, leading to various therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound features a boronic acid functional group which is known for its ability to form reversible covalent bonds with diols and play a critical role in biological processes.

Enzyme Inhibition

Boronic acids are recognized for their capacity to inhibit proteases and other enzymes. Specifically, this compound has been studied as an inhibitor of fibroblast activation protein (FAP), a promising target in cancer therapy. FAP is implicated in tumor progression and metastasis. Research indicates that boronic acid derivatives can effectively inhibit FAP activity, leading to reduced tumor growth in preclinical models .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to interfere with proteasome function. Proteasome inhibitors are crucial in cancer treatment as they induce apoptosis in cancer cells. Studies have shown that derivatives of boronic acids exhibit significant cytotoxicity against various cancer cell lines by disrupting protein homeostasis .

Study on FAP Inhibition

A notable study explored the effects of this compound on FAP in vitro. The results demonstrated that this compound could inhibit FAP activity by approximately 60%, suggesting its potential utility in targeted cancer therapies. The study also highlighted the compound's selectivity for FAP over other related enzymes .

Proteasome Inhibition Research

In another investigation focusing on the structure-activity relationship of boronic acids as proteasome inhibitors, it was found that modifications in the boronic acid structure could significantly enhance inhibitory potency. The tetrafluorophenyl group was identified as a key moiety contributing to increased binding affinity and inhibitory activity against the proteasome .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₄BN₂O₂ |

| CAS Number | 2657618-04-5 |

| Inhibition of FAP (%) | ~60% |

| Cytotoxicity IC₅₀ (μM) | Varies by cancer cell line |

| Selectivity for FAP | High |

Propiedades

IUPAC Name |

(2-amino-3,4,5,6-tetrafluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h13-14H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGUMEQRENKJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.91 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.